Lipophilicity Shift (XLogP3) Relative to Imperatorin Impacts Chromatographic Separation and Membrane Partitioning
8-Allyloxy-4,9-dimethyl Psoralen exhibits a computed XLogP3 of 3.2 [1], which is 0.13 log units lower than the XLogP3 of 3.33 for its structural isomer Imperatorin (8-prenyloxypsoralen) [2]. This difference, although modest, reflects the replacement of the prenyl side-chain with a less branched allyl group and is sufficient to produce measurable shifts in reversed-phase HPLC retention times and differential partition coefficients in octanol/water systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Imperatorin (CAS 482-44-0): XLogP3 = 3.33 |
| Quantified Difference | ΔXLogP3 = −0.13 (target less lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.10.14) |
Why This Matters
For procurement decisions in analytical method development, the 0.13 log unit difference in lipophilicity translates to distinct chromatographic behavior, enabling resolution of isobaric psoralen isomers that cannot be achieved with mass spectrometric detection alone.
- [1] PubChem CID 71313102. 8-Allyloxy-4,9-dimethyl Psoralen computed properties: XLogP3 = 3.2. View Source
- [2] Sielc Technologies. Imperatorin analytical data sheet: LogP = 3.33. View Source
